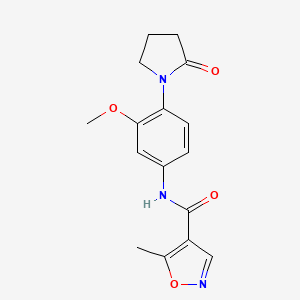
N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-5-methylisoxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such compounds typically involves the reaction of an appropriate phenyl halide with a pyrrolidine in the presence of a base. The resulting phenylpyrrolidine can then be further functionalized to introduce the isoxazole and carboxamide groups.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a phenyl ring, a pyrrolidine ring, an isoxazole ring, and a carboxamide group. The presence of these functional groups would likely confer specific physical and chemical properties to the compound.Chemical Reactions Analysis
The chemical reactions of this compound would likely be dominated by the reactivity of the functional groups present . For example, the carboxamide group could undergo hydrolysis to yield a carboxylic acid and an amine .Applications De Recherche Scientifique
Organic Synthesis and Chemical Characterization
This compound serves as a fundamental building block in organic synthesis, enabling the development of novel chemical entities. For example, it has been utilized in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, demonstrating its versatility in creating complex molecules with potential biological activities (Rahmouni et al., 2016). Additionally, its structural motif is common in molecules exhibiting cardiotonic activity, indicating its importance in synthesizing cardiovascular agents (Nate et al., 1987).
Antimicrobial and Anticancer Properties
Research has shown that derivatives of this compound exhibit antimicrobial activities, suggesting its potential in developing new antimicrobial agents to combat resistant pathogens (Patel et al., 2011). Furthermore, pyrazolopyrimidines derivatives, synthesized using this compound, have been explored for their anticancer and anti-5-lipoxygenase activities, highlighting its significance in the search for new therapeutic options for cancer and inflammation (Rahmouni et al., 2016).
Drug Discovery and Development
In the realm of drug discovery, the compound's derivatives have been investigated for their role in inhibiting human and rat dihydroorotate dehydrogenase, a key enzyme in the de novo pyrimidine biosynthesis pathway. This property is particularly relevant for developing immunosuppressive agents (Knecht & Löffler, 1998). Moreover, its use in synthesizing novel cardiotonic agents further exemplifies its utility in creating compounds with significant physiological effects (Nate et al., 1987).
Mécanisme D'action
Target of Action
The compound contains a pyrrolidine ring , which is a common feature in many biologically active compounds. Pyrrolidine derivatives have been found to interact with various biological targets, contributing to their diverse therapeutic effects .
Mode of Action
The mode of action of a compound depends on its structure and the biological target it interacts with. For pyrrolidine derivatives, the mode of action can vary widely, depending on the specific functional groups present in the molecule .
Biochemical Pathways
Pyrrolidine derivatives can be involved in various biochemical pathways, depending on their specific structures and targets. For example, some pyrrolidine derivatives have been found to have antitumor activity .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), depend on its chemical structure. Pyrrolidine derivatives, due to their heterocyclic nature, can have diverse pharmacokinetic properties .
Result of Action
The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects. For example, some pyrrolidine derivatives with antitumor activity may induce cell death in cancer cells .
Propriétés
IUPAC Name |
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-10-12(9-17-23-10)16(21)18-11-5-6-13(14(8-11)22-2)19-7-3-4-15(19)20/h5-6,8-9H,3-4,7H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQKKBFVHKSMCLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NC2=CC(=C(C=C2)N3CCCC3=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2702465.png)
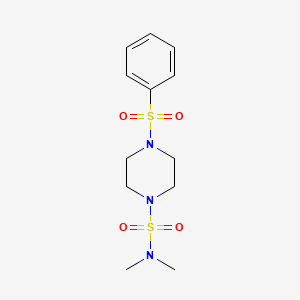
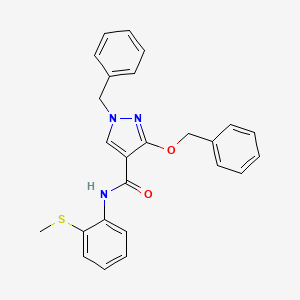
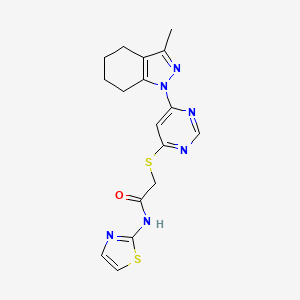
![N-(3-chloro-2-methylphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2702469.png)
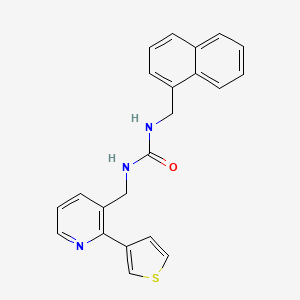
![3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2702472.png)
![3-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine](/img/structure/B2702473.png)
![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2702476.png)

![2-(4-((7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2702479.png)
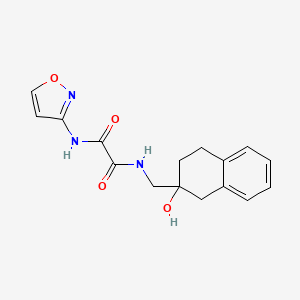
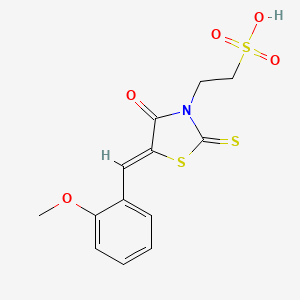
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2702487.png)
